molecular formula C19H17FN2O2 B611734 [6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone CAS No. 1309976-66-6

[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone

Cat. No.: B611734
CAS No.: 1309976-66-6
M. Wt: 324.36
InChI Key: ZKKOJUZGUBLAJQ-UHFFFAOYSA-N
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Description

VU0361747 is a potent and selective positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4). This compound has garnered significant interest due to its neuroprotective effects and its ability to reverse amphetamine-induced hyperlocomotion in vivo .

Preparation Methods

The synthetic routes and reaction conditions for VU0361747 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent transformation into the final product. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various reagents and catalysts under controlled conditions to achieve the desired purity and yield .

Chemical Reactions Analysis

VU0361747 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

VU0361747 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the modulation of metabotropic glutamate receptors.

    Biology: It is used to investigate the role of mGluR4 in various biological processes, including neurotransmission and neuroprotection.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as schizophrenia and Parkinson’s disease.

    Industry: It is used in the development of new drugs targeting metabotropic glutamate receptors.

Mechanism of Action

VU0361747 exerts its effects by binding to the allosteric site of metabotropic glutamate receptor 4 (mGluR4). This binding enhances the receptor’s response to glutamate, leading to increased activation of downstream signaling pathways. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of synaptic plasticity .

Comparison with Similar Compounds

VU0361747 is unique among positive allosteric modulators of metabotropic glutamate receptors due to its high selectivity and potency. Similar compounds include:

VU0361747 stands out due to its optimized profile, which eliminates allosteric agonist activity while maintaining robust in vivo efficacy without inducing adverse effects .

Properties

CAS No.

1309976-66-6

Molecular Formula

C19H17FN2O2

Molecular Weight

324.36

IUPAC Name

[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone

InChI

InChI=1S/C19H17FN2O2/c20-16-3-1-2-14(12-16)4-6-17-7-5-15(13-21-17)19(24)22-10-8-18(23)9-11-22/h1-3,5,7,12-13,18,23H,8-11H2

InChI Key

ZKKOJUZGUBLAJQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0361747, VU 0361747, VU-0361747

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone
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[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone
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[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone
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[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 5
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[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone
Reactant of Route 6
[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone

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